N-(2-Methylpropanoyl)-3-oxobutanamide
Description
N-Aryl-3-oxobutanamides are a class of organic compounds characterized by a β-ketoamide backbone with an aryl group attached to the nitrogen atom. These compounds are pivotal in organic synthesis, serving as intermediates for heterocyclic compounds (e.g., pyrimidines, isoxazolopyridines) , pigment production , and bioactive molecule development . Their reactivity is influenced by the electronic and steric effects of substituents on the aryl group.
Properties
CAS No. |
38367-30-5 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
N-(2-methylpropanoyl)-3-oxobutanamide |
InChI |
InChI=1S/C8H13NO3/c1-5(2)8(12)9-7(11)4-6(3)10/h5H,4H2,1-3H3,(H,9,11,12) |
InChI Key |
JADSNUSFUQOSQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(=O)CC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key derivatives and their properties are summarized below:
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and trifluoromethyl (CF₃) groups enhance electrophilicity, favoring coupling reactions in pigment synthesis .
- Electron-Donating Groups (EDGs) : Methoxy (OCH₃) and methyl (CH₃) groups stabilize intermediates in heterocyclization reactions, directing product selectivity .
- Halogen Substituents : Chlorine (Cl) increases lipophilicity, improving membrane permeability in bioactive compounds .
Key Research Findings
- Synthetic Efficiency : Microwave-assisted synthesis of N-(2,4-bis(trifluoromethyl)phenyl)-3-oxobutanamide derivatives achieves high yields (85–92%) without purification, enabling scalable production .
- Structural Validation : X-ray crystallography confirms the planar β-ketoamide moiety in N-(4-Ethoxyphenyl)-3-oxobutanamide, critical for its role as a metabolic intermediate .
- Biological Potential: N-(4-Nitrophenyl)-3-oxobutanamide derivatives show antioxidant activity, with IC₅₀ values comparable to ascorbic acid in DPPH assays .
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